molecular formula C14H12ClN5OS B2464652 1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-84-0

1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2464652
CAS No.: 878734-84-0
M. Wt: 333.79
InChI Key: MOQVKYMCLIQMGN-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12ClN5OS and its molecular weight is 333.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Gomha et al. (2017) synthesized a series of new pharmacophores containing the thiazole moiety using a facile method. These compounds were evaluated as potent anticancer agents, showing significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with compounds demonstrating IC50 values as low as 1.61 ± 1.92 μg/mL (Gomha et al., 2017). This suggests the potential of compounds incorporating thiazole and triazole moieties for cancer therapy.

Antimicrobial Applications

Pokhodylo et al. (2021) reported the synthesis of novel 1H-1,2,3-triazole-4-carboxamides through base-mediated click azide reactions. These compounds were evaluated for their antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains. Certain derivatives showed potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, indicating their promise as antimicrobial agents (Pokhodylo et al., 2021).

Synthesis and Chemical Behavior

The synthesis and evaluation of chemical behaviors of similar compounds have been explored to understand their potential applications further. For instance, Biagi et al. (1996) described the synthesis of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives and evaluated their chemical behavior through various reactions. This study provides insights into the versatile chemistry of triazole derivatives, which could be useful in designing compounds with desired biological activities (Biagi et al., 1996).

Anti-inflammatory and Analgesic Activities

New carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the benzoxazole group, and terminated with polar groups such as chloro/bromo/cyano, were synthesized by Soyer Can et al. (2021). These compounds were evaluated for their anti-inflammatory and analgesic activities. The study found that certain derivatives showed significant cell viability and exhibited comparable nitrite reducing effect to indomethacin, a known anti-inflammatory drug, indicating their potential for treating inflammatory and pain conditions (Soyer Can et al., 2021).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS/c1-8-3-4-10(7-11(8)15)20-9(2)12(18-19-20)13(21)17-14-16-5-6-22-14/h3-7H,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQVKYMCLIQMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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